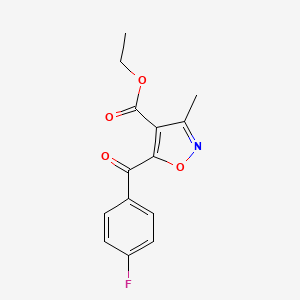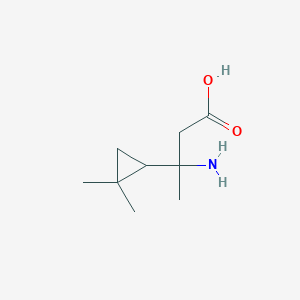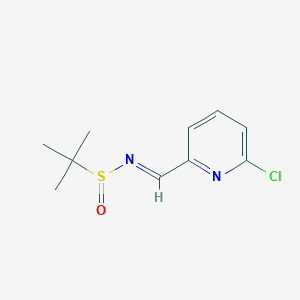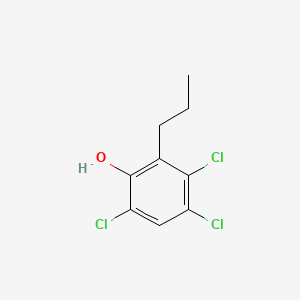![molecular formula C9H9NO4 B13057179 5-(2-Nitroethyl)-benzo[1,3]dioxole CAS No. 21473-47-2](/img/structure/B13057179.png)
5-(2-Nitroethyl)-benzo[1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Nitroethyl)-benzo[1,3]dioxole is an organic compound that belongs to the class of nitrobenzo[1,3]dioxoles. This compound is characterized by the presence of a nitroethyl group attached to the benzo[1,3]dioxole ring. Nitrobenzo[1,3]dioxoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitroethyl)-benzo[1,3]dioxole typically involves the nitration of benzo[1,3]dioxole derivatives. One common method is the reaction of 5-chloromethyl-6-nitrobenzo[1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives using tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent . This reaction proceeds under mild conditions via a single electron transfer mechanism, generating the desired nitroethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Safety measures are crucial due to the handling of nitro compounds and the potential hazards associated with their production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitroethyl)-benzo[1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[1,3]dioxole derivatives.
Scientific Research Applications
5-(2-Nitroethyl)-benzo[1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Nitroethyl)-benzo[1,3]dioxole involves its interaction with molecular targets through its nitro and dioxole functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxole ring may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
6-Nitrobenzo[1,3]dioxole: Similar structure with a nitro group at a different position.
4,5-Dimethyl-1,3-dioxol-2-one: Contains a dioxole ring but with different substituents.
3-(2-Nitrovinyl)-1H-indole: Contains a nitroethyl group but with an indole ring instead of a dioxole ring.
Uniqueness
5-(2-Nitroethyl)-benzo[1,3]dioxole is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. The combination of the nitroethyl group and the benzo[1,3]dioxole ring makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
21473-47-2 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
5-(2-nitroethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H9NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-2,5H,3-4,6H2 |
InChI Key |
BGDKTOUHWGJYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13057101.png)
![3-Amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13057109.png)

![2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride](/img/structure/B13057124.png)



![3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13057150.png)

![4-(m-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057161.png)




